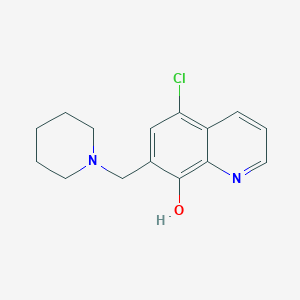5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol
CAS No.:
Cat. No.: VC10849239
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17ClN2O |
|---|---|
| Molecular Weight | 276.76 g/mol |
| IUPAC Name | 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol |
| Standard InChI | InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2 |
| Standard InChI Key | IEKUNQQLSAJNIG-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Introduction
Chemical Identity and Structural Features
HQCl-pip (CAS No. 1269819-54-4) is a quinoline-based small molecule with the molecular formula C₁₅H₁₇ClN₂O and a molecular weight of 276.76 g/mol. Its structure features:
-
A quinoline core substituted with a hydroxyl group at position 8.
-
A chlorine atom at position 5, enhancing electron-withdrawing effects.
-
A piperidin-1-ylmethyl group at position 7, introduced via Mannich reaction .
The piperidine moiety improves hydrophilicity compared to analogs with pyrrolidine or dimethylamine groups, which correlates with enhanced solubility and bioavailability . The chlorine substitution stabilizes the molecule’s interaction with biological targets, particularly metal ions and P-gp .
Synthesis and Characterization
Synthetic Methodology
HQCl-pip is synthesized via a Mannich reaction involving:
-
5-Chloro-8-hydroxyquinoline as the starting material.
-
Formaldehyde and piperidine as nucleophilic reagents.
The reaction proceeds under mild conditions (room temperature, 24 hours), yielding a semi-solid product purified via recrystallization from methanol .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the piperidinylmethyl group (δ 2.4–2.6 ppm for N–CH₂–) and the aromatic quinoline backbone .
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 277.1 [M+H]⁺ validates the molecular formula .
-
X-ray Crystallography: Structural analysis of its Rh(III) complex reveals a distorted octahedral geometry, with the quinoline nitrogen and hydroxyl oxygen participating in metal coordination .
Pharmacological Applications
Anticancer Activity Against MDR Cancers
HQCl-pip exhibits remarkable selectivity for P-gp-overexpressing MDR cells (Table 1):
| Cell Line | IC₅₀ (μM) | Selectivity Ratio (MDR/Parental) |
|---|---|---|
| MES-SA/Dx5 (MDR) | 0.22 | 12.7 |
| MES-SA (Parental) | 2.80 | — |
Data sourced from in vitro assays .
The selectivity ratio of 12.7 underscores its preference for MDR cells, attributed to its ability to bypass P-gp-mediated efflux .
Synergy with Chemotherapeutics
Pretreatment with HQCl-pip (0.5 μM) sensitizes MDR cells to doxorubicin, reducing its IC₅₀ by 85% . This effect correlates with P-gp downregulation, observed within 24 hours of treatment .
Mechanism of Action
Metal Chelation and Redox Modulation
HQCl-pip binds iron(III) and copper(II) ions, forming stable complexes that disrupt cellular metal homeostasis . In MDR cells:
-
Iron chelation selectively protects P-gp-positive cells, reducing HQCl-pip’s cytotoxicity by 40% .
-
Copper interactions enhance reactive oxygen species (ROS) generation, inducing apoptosis in parental cells .
P-gp Inhibition and Phenotype Reversal
HQCl-pip inhibits P-gp ATPase activity (IC₅₀ = 1.8 μM), blocking drug efflux . A single high dose (5 μM) eliminates 90% of P-gp-expressing cells within 72 hours, shifting the population to a drug-sensitive phenotype .
Nanotechnology-Driven Delivery
Ganglioside-Functionalized Nanoparticles
Encapsulation in GM1 ganglioside micelles improves HQCl-pip’s bioavailability:
-
Drug Release: 80% release at pH 5.0 (tumor microenvironment) vs. 20% at pH 7.4 (blood) .
-
Cytotoxicity Retention: Nanoparticles maintain IC₅₀ values comparable to free HQCl-pip (0.25 μM vs. 0.22 μM) .
Stability in Biological Matrices
HQCl-pip’s Rh(III) complex shows >95% stability in human serum after 24 hours, outperforming the free ligand (65% degradation) .
Comparative Analysis with Structural Analogs
| Compound | Substitution at R7 | MDR Selectivity | Solubility (mg/mL) |
|---|---|---|---|
| HQCl-pip | Piperidin-1-ylmethyl | 12.7 | 0.45 |
| HQCl-pyr | Pyrrolidin-1-ylmethyl | 8.2 | 0.32 |
| PHQ | Piperidin-1-ylmethyl* | 9.5 | 0.38 |
PHQ lacks the 5-chloro substitution .
The 5-chloro-piperidine combination in HQCl-pip maximizes MDR selectivity and solubility, highlighting structure-activity nuances .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume